molecular formula C62H82N2O10S2 B15186377 Einecs 300-434-3 CAS No. 93940-39-7

Einecs 300-434-3

Cat. No.: B15186377
CAS No.: 93940-39-7
M. Wt: 1079.5 g/mol
InChI Key: UMXCENAPRPMLOZ-OVEBCFDHSA-N
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Description

Einecs 300-434-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.

Preparation Methods

The preparation methods for Einecs 300-434-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis processes that adhere to stringent regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Einecs 300-434-3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound into its major products . The specific products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Einecs 300-434-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various commercial products .

Mechanism of Action

The mechanism of action of Einecs 300-434-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular functions and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Einecs 300-434-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison involves analyzing the chemical properties, reactivity, and applications of these compounds to understand the distinct characteristics of this compound .

List of Similar Compounds:

Properties

CAS No.

93940-39-7

Molecular Formula

C62H82N2O10S2

Molecular Weight

1079.5 g/mol

IUPAC Name

3,7-ditert-butylnaphthalene-1,5-disulfonic acid;[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate

InChI

InChI=1S/2C22H29NO2.C18H24O6S2/c2*1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h2*6-15,18H,5,16-17H2,1-4H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24)/t2*18-,22+;/m00./s1

InChI Key

UMXCENAPRPMLOZ-OVEBCFDHSA-N

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O

Origin of Product

United States

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